N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide
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Overview
Description
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is a complex organic compound that features a benzothiazole ring, a bromophenyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group.
Attachment of Chlorobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-chlorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares structural similarities and is studied for similar applications.
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Another compound with a bromophenyl group and sulfur linkage, used in medicinal chemistry.
Uniqueness
N-(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-CHLOROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole ring and chlorobenzamide moiety provide unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C21H14BrClN2OS2 |
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Molecular Weight |
489.8 g/mol |
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C21H14BrClN2OS2/c22-14-7-5-13(6-8-14)12-27-21-25-18-10-9-15(11-19(18)28-21)24-20(26)16-3-1-2-4-17(16)23/h1-11H,12H2,(H,24,26) |
InChI Key |
JFEDIWGBCFSKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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